Cas no 2137709-34-1 (4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester)

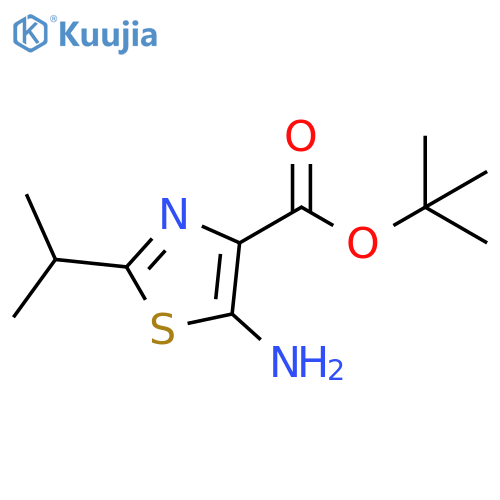

2137709-34-1 structure

商品名:4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester

CAS番号:2137709-34-1

MF:C11H18N2O2S

メガワット:242.337821483612

CID:5298214

4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C11H18N2O2S/c1-6(2)9-13-7(8(12)16-9)10(14)15-11(3,4)5/h6H,12H2,1-5H3

- InChIKey: SVHYDEJGSCVDJO-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=C(C(OC(C)(C)C)=O)N=C1C(C)C

4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-767735-1.0g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 1.0g |

$1086.0 | 2024-05-22 | |

| Enamine | EN300-767735-5.0g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 5.0g |

$3147.0 | 2024-05-22 | |

| Enamine | EN300-767735-0.1g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 0.1g |

$956.0 | 2024-05-22 | |

| Enamine | EN300-767735-0.05g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 0.05g |

$912.0 | 2024-05-22 | |

| Enamine | EN300-767735-2.5g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 2.5g |

$2127.0 | 2024-05-22 | |

| Enamine | EN300-767735-0.25g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 0.25g |

$999.0 | 2024-05-22 | |

| Enamine | EN300-767735-10.0g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 10.0g |

$4667.0 | 2024-05-22 | |

| Enamine | EN300-767735-0.5g |

tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |

2137709-34-1 | 95% | 0.5g |

$1043.0 | 2024-05-22 |

4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2137709-34-1 (4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量